molecular formula C12H10F2N2O4 B11803665 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B11803665
M. Wt: 284.22 g/mol
InChI Key: DMITYEFPFDWCGQ-UHFFFAOYSA-N
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Description

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The difluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions, followed by the attachment of the propanoic acid group through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Difluoromethoxy)phenyl)propanoic acid
  • 3-(3,5-Difluorophenyl)propanoic acid
  • 2,3-Dibromo-3-phenylpropanoic acid

Uniqueness

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10F2N2O4

Molecular Weight

284.22 g/mol

IUPAC Name

3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C12H10F2N2O4/c13-12(14)19-8-4-2-1-3-7(8)11-15-9(20-16-11)5-6-10(17)18/h1-4,12H,5-6H2,(H,17,18)

InChI Key

DMITYEFPFDWCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)OC(F)F

Origin of Product

United States

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